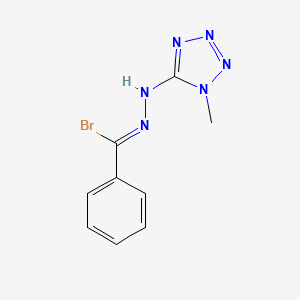
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties.
Preparation Methods
The synthesis of (Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide typically involves the reaction of 1-methyltetrazole with benzenecarbohydrazonoyl bromide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the bromide group is replaced by other functional groups using nucleophiles such as amines or thiols.
Scientific Research Applications
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide can be compared with other tetrazole derivatives such as:
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5′-(hydrazonomethylene)bis(1H-tetrazole)
- 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide
These compounds share similar structural features but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4368-67-6 |
|---|---|
Molecular Formula |
C9H9BrN6 |
Molecular Weight |
281.11 g/mol |
IUPAC Name |
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide |
InChI |
InChI=1S/C9H9BrN6/c1-16-9(13-14-15-16)12-11-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13,15)/b11-8- |
InChI Key |
ALJANRAUTABDTJ-FLIBITNWSA-N |
Isomeric SMILES |
CN1C(=NN=N1)N/N=C(/C2=CC=CC=C2)\Br |
Canonical SMILES |
CN1C(=NN=N1)NN=C(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Piperidin-1-yl)propyl]oxolan-2-one](/img/structure/B14142501.png)
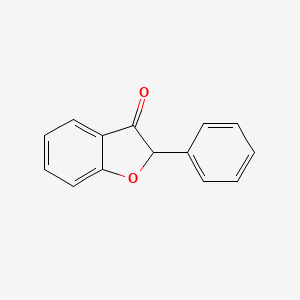

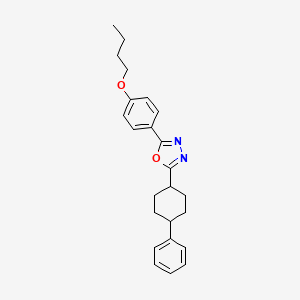
![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)
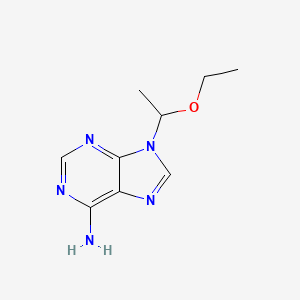

![2-[(3,4-Dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14142544.png)
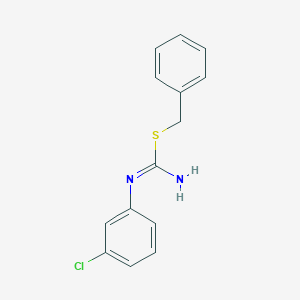
![2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline](/img/structure/B14142548.png)
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
![(5E)-5-({[4-(diethylamino)phenyl]amino}methylidene)-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14142555.png)

![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
